molecular formula C8H11BrN2 B13555676 3-(2-Bromopyridin-3-YL)propan-1-amine

3-(2-Bromopyridin-3-YL)propan-1-amine

Cat. No.: B13555676
M. Wt: 215.09 g/mol
InChI Key: NBBALYMPEOMYBU-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-3-YL)propan-1-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopyridin-3-YL)propan-1-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 2-bromopyridine with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic structures .

Scientific Research Applications

3-(2-Bromopyridin-3-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromopyridin-3-YL)propan-1-amine is unique due to the presence of both the bromine atom and the propan-1-amine group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-(2-bromopyridin-3-yl)propan-1-amine

InChI

InChI=1S/C8H11BrN2/c9-8-7(3-1-5-10)4-2-6-11-8/h2,4,6H,1,3,5,10H2

InChI Key

NBBALYMPEOMYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)CCCN

Origin of Product

United States

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